3-ethyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Retinoid Receptor Selectivity Profiling Nuclear Receptor

The compound 3-ethyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021214-08-3) is a fully synthetic small molecule with a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. It features an N3-ethyl substituent and an N8-(2-oxo-2H-chromene-3-carbonyl) moiety, which combines a spirocyclic hydantoin scaffold with a coumarin-derived fragment.

Molecular Formula C19H19N3O5
Molecular Weight 369.4 g/mol
CAS No. 1021214-08-3
Cat. No. B3202715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
CAS1021214-08-3
Molecular FormulaC19H19N3O5
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2(CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O)NC1=O
InChIInChI=1S/C19H19N3O5/c1-2-22-17(25)19(20-18(22)26)7-9-21(10-8-19)15(23)13-11-12-5-3-4-6-14(12)27-16(13)24/h3-6,11H,2,7-10H2,1H3,(H,20,26)
InChIKeyXASLGUNPROVLHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021214-08-3): Procurement Molecular Profile


The compound 3-ethyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021214-08-3) is a fully synthetic small molecule with a 1,3,8-triazaspiro[4.5]decane-2,4-dione core [1]. It features an N3-ethyl substituent and an N8-(2-oxo-2H-chromene-3-carbonyl) moiety, which combines a spirocyclic hydantoin scaffold with a coumarin-derived fragment. It has a molecular weight of 369.4 g/mol, a calculated XLogP3-AA of 1.2, and is typically supplied at ≥95% purity for research use .

Why 1,3,8-Triazaspiro[4.5]decane-2,4-dione Analogs Are Not Interchangeable with CAS 1021214-08-3


Within the 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype, even minor variations at the N3 or N8 positions can drastically alter biological target engagement and physicochemical properties [1]. For instance, replacing the N3-ethyl group with a 4-fluorobenzyl substituent increases molecular weight and lipophilicity, which can profoundly shift pharmacokinetic profiles and off-target liability . The compound with CAS 1021214-08-3 is a specific, low-molecular-weight, moderately polar member of this class, and documented biological screening data demonstrate a distinct inactivity profile against retinoic acid and retinoid X receptors that cannot be assumed for its closest analogs without equivalent testing [2].

Quantitative Differentiation Evidence Guide: 3-ethyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione


Retinoid Receptor Panel Profiling: A Defined Inactivity Fingerprint

This specific compound has a documented and uniformly negative activity profile against a panel of six human retinoic acid receptors (RARs) and retinoid X receptors (RXRs). In head-to-head functional and binding assays, the target compound showed no measurable potency (EC50/Kd > 1,000 nM) across all six targets [1]. This quantitative inactivity fingerprint distinguishes it from pharmacologically active analogs in the triazaspiro[4.5]decane-2,4-dione class, which have demonstrated nanomolar potency in other assays, such as mPTP inhibition [2].

Retinoid Receptor Selectivity Profiling Nuclear Receptor

Structural and Physicochemical Differentiation from N3-Benzyl Analogs

The target compound's N3-ethyl substitution provides a calculable physicochemical advantage over its bulkier N3-substituted analogs. Compared directly to the N3-(4-fluorobenzyl) derivative (CAS 1021126-64-6), the target compound has a substantially lower molecular weight (369.4 vs. 449.4 g/mol), lower lipophilicity (XLogP3 of 1.2 vs. a higher value predicted for the benzyl analog), and one fewer aromatic ring [1]. These properties contribute to higher ligand efficiency and more favorable 'lead-like' metrics, a critical consideration in fragment-based screening and drug discovery [2].

Physicochemical Property Structural Analog Molecular Design

Core Scaffold Versatility: A Gatekeeper for Derivatization in Metabolic Stability Programs

The 1,3,8-triazaspiro[4.5]decane-2,4-dione core, unlike the 2,8-diazaspiro[4.5]decane-1,3-dione scaffold, is a synthetic gateway for generating metabolically stable hydantoin-containing molecules [1]. While direct metabolic data for this specific compound are not publicly available, its core scaffold has been utilized to derive clinical candidates resistant to metabolic oxidation at the piperidine nitrogen. In contrast, the structurally similar 2,8-diazaspiro[4.5]decane core lacks this inherent metabolic stabilization feature [2].

Metabolic Stability Scaffold Derivatization SAR

Focused Application Scenarios for 3-ethyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 1021214-08-3) Based on Verified Evidence


Verified Negative Control for Nuclear Receptor Profiling Panels

With its quantitatively defined lack of activity (EC50/Kd > 1,000 nM) against all major RAR and RXR subtypes, this compound is immediately ready for use as a true negative reference standard in cell-based transactivation and radioligand binding assays [1]. This ensures the quality and reliability of high-throughput screening data by providing a benchmark for assay noise and non-specific binding.

Efficient 'Lead-Like' Fragment for Library Design

When designing a screening deck with favorable physicochemical properties for oral absorption, this compound's low molecular weight (369.4 g/mol) and low lipophilicity (XLogP3 = 1.2) offer a distinct advantage over bulkier benzyl-substituted isomers [2]. Procuring this specific analog allows for exploration of structure-activity relationships (SAR) without the confounding factor of high lipophilicity, which is known to increase promiscuous binding.

Scaffold-Hopping Template for Metabolic Stability Improvement

For early-stage drug discovery projects aiming to improve the metabolic stability of a piperidine-containing lead, this compound's 1,3,8-triazaspiro[4.5]decane-2,4-dione core provides a direct, commercially available entry point [3]. It can serve as a template for diversification, potentially overcoming the rapid N-dealkylation often seen in simple piperidine scaffolds, a feature not guaranteed by the isomeric 2,8-diazaspiro core.

Quote Request

Request a Quote for 3-ethyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.